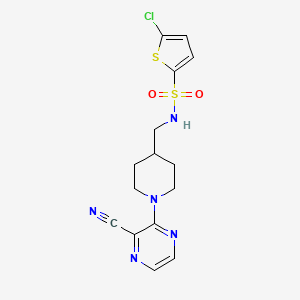

5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN5O2S2/c16-13-1-2-14(24-13)25(22,23)20-10-11-3-7-21(8-4-11)15-12(9-17)18-5-6-19-15/h1-2,5-6,11,20H,3-4,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCTUFYZAZSZHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's structure, synthesis, biological activities, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure:

The molecular formula of this compound is , with a molecular weight of approximately 397.9 g/mol. The compound features a thiophene ring, a piperidine moiety, and a cyanopyrazine group, which contribute to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆ClN₅O₂S₂ |

| Molecular Weight | 397.9 g/mol |

| CAS Number | 1797956-34-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps include:

- Preparation of Intermediates: Synthesis of the pyrazine and piperidine intermediates.

- Coupling Reactions: These intermediates are coupled under controlled conditions to form the core structure.

- Final Modifications: Introduction of the thiophene and sulfonamide groups to finalize the product.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. In particular, studies have shown:

- IC50 Values: The compound demonstrated IC50 values ranging from 8.5 µM to 15 µM against K562 and HeLa cell lines, indicating potent anticancer effects compared to standard treatments like cisplatin .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Mechanism of Action: It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress in macrophages.

Anticoagulant Activity

Preliminary studies suggest that this compound may possess anticoagulant properties similar to rivaroxaban, indicating potential applications in managing thrombotic disorders .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation: It potentially interacts with receptors that play critical roles in signaling pathways related to cancer and inflammation.

Case Studies

Study on Anticancer Activity:

In a controlled study, researchers synthesized several derivatives of the sulfonamide compound and evaluated their anticancer activities against multiple cell lines. The results indicated that modifications in the structure significantly influenced cytotoxicity, with some derivatives exhibiting enhanced activity over the parent compound .

Anti-inflammatory Research:

Another study focused on the anti-inflammatory effects of this compound in vitro. The findings revealed that treatment with varying concentrations led to a dose-dependent reduction in inflammatory markers in RAW264.7 macrophages .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Anticancer Properties : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through specific interactions with cellular signaling pathways. Its structural components, particularly the thiophene and piperidine rings, contribute to its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, potentially through modulation of inflammatory mediators and pathways. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.

- Neurological Applications : Given its structural similarity to other piperidine derivatives known for their neurological effects, there is ongoing research into its potential as a treatment for neurological disorders, including anxiety and depression.

Research Findings

Recent studies have focused on the synthesis and evaluation of 5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide derivatives. These investigations aim to optimize its pharmacological profile by modifying its chemical structure to enhance efficacy and reduce side effects.

Case Studies

- Anticancer Activity : A study evaluated the compound's ability to inhibit the growth of various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a lead compound for developing new anticancer therapies.

- Inflammation Modulation : Another research project investigated the anti-inflammatory effects of the compound in animal models of inflammation. The findings demonstrated a marked reduction in inflammatory markers, supporting its application in treating inflammatory diseases.

- Neuropharmacological Studies : Research exploring the compound's effects on neurotransmitter systems revealed that it may act as a modulator of serotonin and dopamine pathways, indicating potential applications in treating mood disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several sulfonamide derivatives and piperidine-containing molecules. Below is a comparative analysis based on available

Table 1: Comparative Analysis of Structural and Functional Properties

* Estimated based on molecular formula C₁₆H₁₇ClN₆O₂S₂.

† Calculated from HRMS data in .

Key Observations :

Structural Diversity: The target compound uniquely combines a 3-cyanopyrazine group with a piperidine-thiophene sulfonamide scaffold, distinguishing it from analogs like Compound 14 (phenoxyethyl substituent) and Compound 8e (triazole-sulfamoylphenyl group). The cyanopyrazine moiety may enhance binding to bacterial enzymes or receptors due to its electron-deficient aromatic system . DMPI and CDFII lack sulfonamide groups but share the piperidine core, highlighting the importance of this ring in antimicrobial synergism .

Synthesis Efficiency: Compound 14 achieved a 65% yield, suggesting favorable synthetic accessibility for piperidine-linked sulfonamides .

Biological Activity :

- While the target compound lacks explicit activity data, DMPI and CDFII demonstrate that piperidine-containing compounds can potentiate existing antibiotics against resistant pathogens like MRSA . This supports further testing of the target compound for similar applications.

Research Implications

The comparison underscores the versatility of piperidine-thiophene sulfonamides in drug design. Future studies should:

- Investigate the target compound’s activity against Gram-positive bacteria (e.g., S. aureus).

- Optimize synthetic routes to improve yields for analogs like Compound 8e .

- Explore the role of 3-cyanopyrazine in modulating solubility and target binding through computational modeling.

Q & A

Q. What synthetic methodologies are commonly employed to construct the thiophene-2-sulfonamide core of this compound?

The thiophene-2-sulfonamide moiety can be synthesized via sequential thiophene functionalization. For example, sulfonamide formation typically involves reacting thiophene derivatives with chlorosulfonic acid followed by amidation. A key step includes refluxing intermediates with ammonia or primary amines to introduce the sulfonamide group, as demonstrated in analogous syntheses of thiophene-based sulfonamides . Purification often employs recrystallization from DMSO/water mixtures (2:1) to isolate crystalline products .

Q. How can the piperidine-pyrazine linkage in the compound be characterized spectroscopically?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The piperidine protons (e.g., axial/equatorial H-4) appear as distinct multiplets in NMR (~δ 2.5–3.5 ppm), while the pyrazine ring’s cyanogroup () shows a sharp peak near 2200 cm in IR. High-resolution mass spectrometry (HRMS) further confirms the molecular ion peak (e.g., [M+H]) .

Q. What purification strategies are recommended for intermediates in the synthesis?

Column chromatography using silica gel (hexane/ethyl acetate gradients) effectively separates polar intermediates. For final products, recrystallization from ethanol or acetonitrile improves purity. Thin-layer chromatography (TLC) with UV visualization monitors reaction progress, as shown in thiophene derivative syntheses .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s reactivity in target binding studies?

Density Functional Theory (DFT) calculations predict electron density distribution, highlighting nucleophilic/electrophilic sites. For instance, the pyrazine’s cyano group may act as a hydrogen-bond acceptor, while the sulfonamide’s NH participates in donor interactions. Molecular docking against protein targets (e.g., enzymes) validates binding modes, as applied in anticoagulant studies of related thiophene-carboxamides .

Q. What strategies resolve low yields during the coupling of the piperidine and pyrazine subunits?

Steric hindrance at the piperidine N-1 position can impede coupling. Using Buchwald-Hartwig amination conditions (Pd catalysts, ligands like Xantphos) enhances C-N bond formation. Alternatively, microwave-assisted synthesis reduces reaction times and improves yields, as seen in analogous heterocyclic couplings .

Q. How do structural modifications impact the compound’s pharmacokinetic properties?

Introducing electron-withdrawing groups (e.g., -CN on pyrazine) enhances metabolic stability by reducing CYP450 oxidation. LogP calculations (via HPLC) assess lipophilicity, while in vitro assays (e.g., liver microsomes) quantify metabolic clearance. Such approaches are critical in agrochemical and medicinal chemistry optimization .

Q. What analytical techniques identify synthetic byproducts or degradation products?

Liquid chromatography-mass spectrometry (LC-MS) coupled with tandem MS/MS fragments detects trace impurities. For example, oxidation byproducts of the thiophene ring (e.g., sulfonic acids) are identified via retention time shifts and fragment ion patterns. X-ray crystallography further resolves stereochemical ambiguities in crystalline intermediates .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be reconciled?

Pharmacokinetic-pharmacodynamic (PK-PD) modeling bridges discrepancies. For instance, poor solubility may limit in vivo bioavailability despite strong in vitro binding. Formulation adjustments (e.g., nanocrystal dispersion) or prodrug strategies (e.g., esterification of sulfonamide) improve systemic exposure, as demonstrated in anticoagulant research .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading) for critical steps like pyrazine-cyanide introduction .

- Data Validation : Cross-reference NMR assignments with literature spectra of analogous compounds (e.g., 5-chlorothiophene derivatives) to confirm structural integrity .

- Safety Considerations : Handle chlorinated intermediates (e.g., POCl) in fume hoods with appropriate PPE, as outlined in thiadiazole syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.